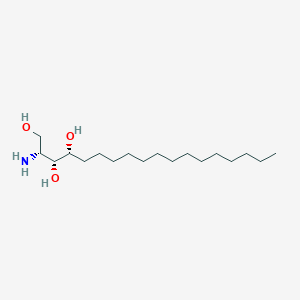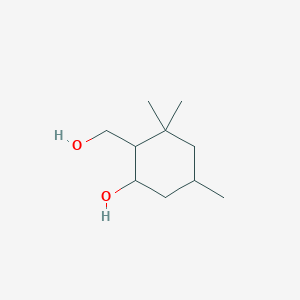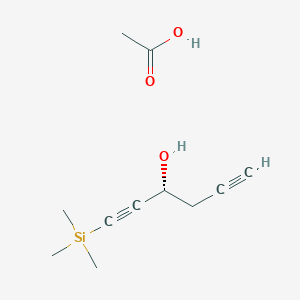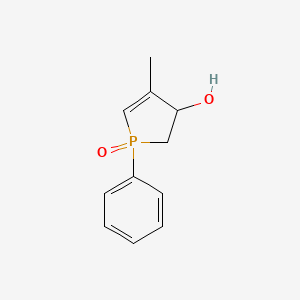
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a heterocyclic compound containing a phosphorus atom. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a dihydrophosphole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus with diphenylacetone. The resulting product, 3-methyl-1-phenyl-2-phospholene, is then oxidized using oxidizing agents such as oxygen or hydrogen peroxide to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phosphorus atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-phosphole: Similar structure but lacks the lambda5 oxidation state.
4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole-1-oxide: Similar but without the hydroxyl group.
1-Phenyl-2,3-dihydro-1H-phosphole-1-oxide: Lacks both the hydroxyl and methyl groups.
Uniqueness: 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential applications. The lambda5 oxidation state also contributes to its distinct chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
195320-10-6 |
|---|---|
Molekularformel |
C11H13O2P |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
4-methyl-1-oxo-1-phenyl-2,3-dihydro-1λ5-phosphol-3-ol |
InChI |
InChI=1S/C11H13O2P/c1-9-7-14(13,8-11(9)12)10-5-3-2-4-6-10/h2-7,11-12H,8H2,1H3 |
InChI-Schlüssel |
SEFZCAGNNVMJGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(=O)(CC1O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


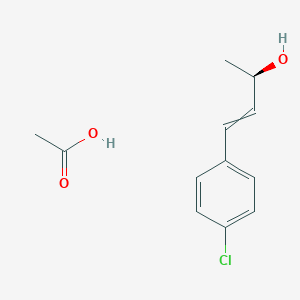
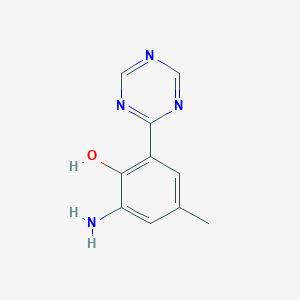
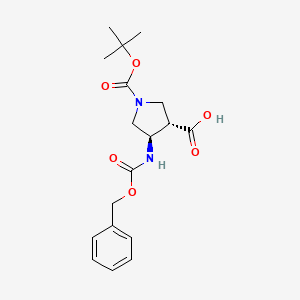
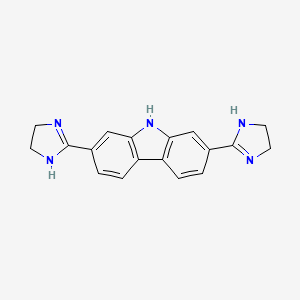
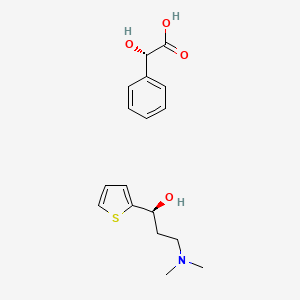
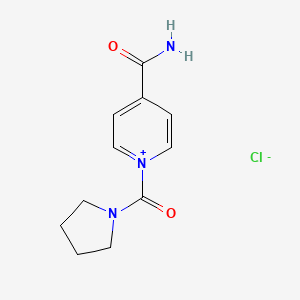
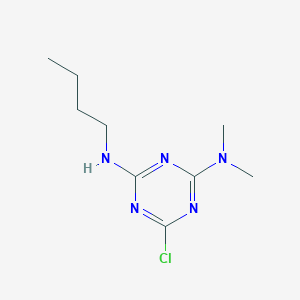

![2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid](/img/structure/B12564837.png)
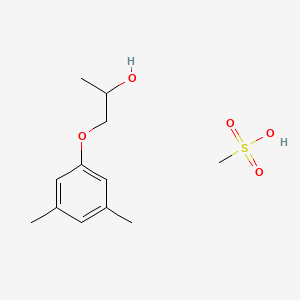
![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
